molecular formula C14H13N3 B232402 2-Anilino-2-(4-pyridinyl)propanenitrile

2-Anilino-2-(4-pyridinyl)propanenitrile

Cat. No.: B232402
M. Wt: 223.27 g/mol
InChI Key: KENMTKQYDZUVPZ-UHFFFAOYSA-N
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Description

2-Anilino-2-(4-pyridinyl)propanenitrile is a nitrile-containing compound featuring an anilino group (phenylamino) and a 4-pyridinyl substituent attached to a central propanenitrile scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or precursors to heterocyclic systems.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-anilino-2-pyridin-4-ylpropanenitrile

InChI

InChI=1S/C14H13N3/c1-14(11-15,12-7-9-16-10-8-12)17-13-5-3-2-4-6-13/h2-10,17H,1H3

InChI Key

KENMTKQYDZUVPZ-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CC=NC=C1)NC2=CC=CC=C2

Canonical SMILES

CC(C#N)(C1=CC=NC=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

2-Anilino-2-(3-methoxyphenyl)propanenitrile ()
  • Structure : Differs by the substitution of the 4-pyridinyl group with a 3-methoxyphenyl ring.
  • Key Data :
    • IR: Strong nitrile stretch at 2230 cm⁻¹ .
    • NMR: Methoxy group resonance at δ 3.85 (s, 3H) and aromatic protons consistent with meta-substitution .
2-(4-Isobutylphenyl)propanenitrile ()
  • Structure: Lacks the anilino group and pyridinyl substituent, featuring an isobutylphenyl group instead.
  • Impact : The absence of a nitrogen-containing aromatic ring reduces polarity and hydrogen-bonding capacity, likely increasing hydrophobicity .
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate ()
  • Structure: Contains a pyrimidinyl group and dichlorophenoxy moiety.
  • Key Data : Dihedral angles between aromatic rings (65.71° and 44.42°) and C–H···O hydrogen bonding in the crystal lattice .
  • Impact : The pyrimidine ring introduces additional hydrogen-bonding sites, contrasting with the pyridinyl group’s lone pair availability in the target compound.
2-Arylhydrazononitriles ()
  • Synthesized via hydrazone formation, serving as precursors to indoles and triazoles.
  • Contrast: The target compound’s synthesis emphasizes pyridinyl and anilino coupling rather than hydrazone chemistry .

Physical and Spectroscopic Properties

Compound Nitrile IR (cm⁻¹) Key NMR Features Notable Functional Groups
2-Anilino-2-(4-pyridinyl)propanenitrile ~2230 (inferred) Pyridinyl H (δ 7.2–8.5, m) 4-Pyridinyl, anilino
2-Anilino-2-(3-methoxyphenyl)propanenitrile 2230 δ 3.85 (OCH₃), meta-substituted aromatic 3-Methoxyphenyl
2-(4-Isobutylphenyl)propanenitrile N/A δ 1.8–2.2 (isobutyl CH) Isobutyl, nitrile

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